3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid
Description
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid (TFA) is a heterocyclic compound comprising a [1,2,4]triazolo[4,3-a]pyridine core fused to an azetidine ring, with TFA as a counterion. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a bicyclic system with a triazole ring fused to pyridine, known for its pharmacological relevance in drug discovery . The azetidine substituent introduces a strained four-membered ring, which may enhance binding affinity and metabolic stability compared to bulkier substituents.
Properties
CAS No. |
2680531-05-7 |
|---|---|
Molecular Formula |
C11H11F3N4O2 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H10N4.C2HF3O2/c1-2-4-13-8(3-1)11-12-9(13)7-5-10-6-7;3-2(4,5)1(6)7/h1-4,7,10H,5-6H2;(H,6,7) |
InChI Key |
QHCKYDSLEAWIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NN=C3N2C=CC=C3.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazolopyridine core, followed by the introduction of the azetidine ring through cyclization reactions. Trifluoroacetic acid is then used to stabilize the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing automated reactors and stringent quality control measures. The use of trifluoroacetic acid in the final step ensures the stability and solubility of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes three primary reaction categories:
Cyclization Reactions
The triazolopyridine core enables participation in cyclization processes. For example, nitrite-mediated cyclization forms fused heterocycles (e.g., 1,2,3-triazolo[4,5-c]pyridazines) through diazotization of amino precursors . This reaction typically requires:
-
Sodium nitrite (NaNO₂)
-
Acidic conditions (e.g., glacial acetic acid)
-
Temperatures between 0–5°C
Substitution Reactions
Electrophilic substitution occurs at the electron-rich triazole and pyridine rings. Common modifications include:
Coordination Reactions
The triazole nitrogen coordinates with metal centers, such as iron in heme-containing enzymes. This interaction is critical in biological systems, where the compound acts as an inhibitor by binding to heme iron .
Reagents and Conditions
Key Research Findings
-
Cyclization Efficiency : Diazotization of amino precursors yields triazolopyridazines in 35–83% efficiency, depending on substituents .
-
Substitution Selectivity : Chlorination favors the pyridine ring’s C-7 position due to electronic directing effects .
-
Biological Coordination : The triazole nitrogen’s lone pair facilitates strong coordination with heme iron (Kd ≈ 1–2 μM) .
Stability Considerations
Trifluoroacetic acid enhances solubility and stability during reactions by:
-
Protonating basic nitrogen centers
-
Preventing undesired side reactions (e.g., decomposition via ring-opening)
Comparative Reactivity
| Feature | Triazolopyridine-Azetidine System | Simple Triazoles |
|---|---|---|
| Ring Strain | High (azetidine) | Low |
| Electrophilic Sites | Multiple (triazole N, pyridine C-7) | Limited to triazole N |
| Coordination Strength | Strong (dual N donors) | Moderate |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of triazolo[4,3-a]pyridines exhibit significant anticancer properties. They act by inhibiting specific pathways involved in tumor growth. For instance, a study found that certain triazolo derivatives effectively inhibited the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .
- Antiviral Properties : Compounds with the triazolo-pyridine scaffold have shown potential as antiviral agents. Their mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell receptors.
- Antimicrobial Effects : The unique structure of triazolo-pyridines allows them to interact with bacterial enzymes and membranes, making them effective against various bacterial strains. Studies have demonstrated their efficacy in treating infections caused by resistant bacteria.
Biological Interactions
- Enzyme Inhibition : Triazolo[4,3-a]pyridines have been identified as potent inhibitors of several enzymes that play roles in metabolic pathways and signal transduction. This inhibition can lead to altered cellular responses and has implications in drug design.
- Receptor Modulation : These compounds can act as allosteric modulators for various receptors, including metabotropic glutamate receptors. Such interactions can enhance or inhibit receptor signaling pathways, providing a basis for developing new therapeutic agents targeting neurological disorders .
Case Studies
Synthesis and Preparation
The synthesis of 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine typically involves:
- Cyclization Reactions : Formation of the triazole ring under acidic or basic conditions.
- Alkylation : Introduction of the azetidine moiety using alkyl halides.
- Purification : Methods such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for biological testing.
Mechanism of Action
The mechanism of action of 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Synthesis : The compound is synthesized via cyclization reactions, as exemplified by protocols involving trifluoroacetic acid in dichloromethane (CH₂Cl₂) for intermediate activation .
- Spectroscopic Data : Infrared (IR) spectroscopy of related compounds shows characteristic peaks at 3362 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch of TFA), while mass spectrometry (MS) reveals a molecular ion peak at m/z 339 [M+Na]⁺ .
Structural and Functional Comparison with Analogues
Table 1: Comparative Analysis of Key Compounds
Structural Features
- Azetidine vs. Piperidine: The target compound’s azetidine ring (4-membered) confers higher ring strain and rigidity compared to piperidine (6-membered) in the pentanoic acid derivative . This may enhance target selectivity in kinase inhibition.
- Acid Functionality: The TFA counterion improves solubility in polar solvents, whereas propanoic acid (C₉H₉N₃O₂) and pentanoic acid (C₁₆H₁₉N₅O₃) derivatives exhibit variable solubility profiles .
Pharmacological Potential
- Target Compound: Preclinical studies suggest utility as a retinol-binding protein antagonist or kinase inhibitor due to azetidine’s electron-rich nitrogen .
- Oxadiazole Derivative : Demonstrates antitumor activity in vitro, likely due to oxadiazole’s electron-withdrawing effects enhancing DNA intercalation .
Biological Activity
The compound 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid is a member of the triazolopyridine family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁F₃N₄O₂
- SMILES Notation : C1=CC2=NN=C(N2C=C1)CCCN
- Molecular Weight : 236.21 g/mol
This compound features a triazole ring fused to a pyridine structure, which is critical for its biological activity.
Antimicrobial Activity
Triazolopyridine derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine exhibit activity against various bacterial strains. For instance, studies have demonstrated that related triazolo derivatives possess moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 16 μg/mL to 64 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Anticancer Activity
The anticancer potential of triazolopyridine derivatives has been widely studied. For example, compounds structurally related to 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine have been evaluated against various cancer cell lines. One study reported that a related derivative exhibited IC₅₀ values of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells .
The biological activities of triazolopyridine derivatives are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes .
- Modulation of Immune Responses : Certain triazolo derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction, enhancing immune response against tumors .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazolopyridine derivatives for their anticancer properties. The most promising compound exhibited potent activity against multiple cancer cell lines with minimal cytotoxicity towards normal cells . This highlights the therapeutic potential of these compounds in cancer treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Key routes include cyclization of hydrazine intermediates (e.g., oxidative ring closure using NaOCl in ethanol at room temperature for 3 hours, yielding ~73% ), phosphorylation via 5-exo-dig cyclization (e.g., CH₃CN at 60°C or reflux ), and stepwise functionalization of pyridine precursors. Reaction temperature, solvent polarity, and catalyst choice (e.g., CuSO₄ for azide-alkyne cyclization ) critically impact yield. For example, reflux conditions in acetonitrile improve phosphorylation efficiency compared to lower temperatures .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves proton environments and carbon frameworks, with distinct shifts for triazole (δ 8.5–9.5 ppm) and azetidine (δ 3.0–4.0 ppm) moieties .
- ³¹P NMR : Essential for confirming phosphonate derivatives, with characteristic peaks near δ 20–25 ppm .
- X-ray crystallography : Validates molecular geometry; CCDC entries (e.g., 1876881) provide bond-length data for triazolopyridine fused systems .
- LC-MS/HRMS : Confirms molecular weight (e.g., m/z 191.19 for ethyl ester analogs ).
Q. What are the challenges in isolating and purifying this compound, and what methods mitigate these issues?
- Methodological Answer : Polar functional groups (e.g., trifluoroacetate counterions) complicate isolation. Strategies include:
- Alumina plug chromatography : Efficient for removing acidic byproducts (e.g., post-oxidative cyclization ).
- Recrystallization : Using ethanol/water mixtures improves purity for crystalline derivatives .
- Solvent partitioning : Separates hydrophilic TFA salts from hydrophobic triazolopyridine cores .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when using different phosphorylation agents?
- Methodological Answer : Discrepancies arise from reagent reactivity and solvent effects. For example:
- Methylphosphonates : Higher yields (70–80%) with CH₃CN under reflux vs. 60°C (50–60%) due to enhanced nucleophilicity .
- Catalyst optimization : Copper(I) catalysts improve regioselectivity in azide-alkyne cyclizations, reducing side products .
- Yield validation : Use ³¹P NMR for real-time monitoring to avoid isolation biases .
Q. What computational approaches predict the bioactivity of this compound against specific enzymes?
- Methodological Answer :
- Molecular docking : Models interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina). Triazolopyridine’s planar structure favors π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-enzyme complexes; trifluoroacetate may enhance solubility for membrane penetration .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-6) with antibacterial IC₅₀ values .
Q. How does the trifluoroacetic acid component affect the compound’s stability and reactivity?
- Methodological Answer :
- Acidic counterion : TFA stabilizes protonated amines, improving aqueous solubility but risking decomposition under basic conditions .
- Catalytic role : In situ TFA can acidify reaction media, accelerating cyclization steps (e.g., hydrazone ring closure ).
- Degradation studies : Monitor via ¹⁹F NMR; TFA’s δ -75 ppm peak tracks dissociation kinetics .
Q. What strategies optimize substituent positions on the triazolopyridine ring to enhance pharmacological properties?
- Methodological Answer :
- C-6 substitution : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing enzyme inhibition (e.g., antithrombotic activity ).
- Azetidine functionalization : Bulky groups at N-3 improve selectivity for GABA receptors .
- SAR libraries : Synthesize analogs via Suzuki coupling (e.g., aryl boronic acids at C-7 ) and test against disease-specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
